![molecular formula C16H15NO3 B14516201 Benzene, 1-ethoxy-4-[2-(4-nitrophenyl)ethenyl]- CAS No. 62736-40-7](/img/structure/B14516201.png)
Benzene, 1-ethoxy-4-[2-(4-nitrophenyl)ethenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-ethoxy-4-[2-(4-nitrophenyl)ethenyl]- is an organic compound characterized by its aromatic benzene ring substituted with an ethoxy group and a nitrophenyl ethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-ethoxy-4-[2-(4-nitrophenyl)ethenyl]- typically involves the reaction of 1-ethoxy-4-nitrobenzene with a suitable ethenylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or chloromethane in the presence of a Lewis acid catalyst are commonly used.
Major Products Formed:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Benzene, 1-ethoxy-4-[2-(4-nitrophenyl)ethenyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1-ethoxy-4-[2-(4-nitrophenyl)ethenyl]- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to specific biological effects.
Pathways Involved: The pathways may include signal transduction, enzyme inhibition, or activation, depending on the specific application and context.
Comparación Con Compuestos Similares
- Benzene, 1-ethoxy-4-nitro-
- Benzene, 1-ethenyl-4-ethyl-
- Benzene, 1-ethoxy-4-methyl-
Comparison:
- Benzene, 1-ethoxy-4-nitro-: Similar structure but lacks the ethenyl group, leading to different reactivity and applications.
- Benzene, 1-ethenyl-4-ethyl-: Contains an ethenyl group but differs in the position and type of substituents, affecting its chemical behavior.
- Benzene, 1-ethoxy-4-methyl-: Similar ethoxy substitution but with a methyl group instead of a nitrophenyl ethenyl group, resulting in distinct properties and uses.
Propiedades
Número CAS |
62736-40-7 |
|---|---|
Fórmula molecular |
C16H15NO3 |
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
1-[2-(4-ethoxyphenyl)ethenyl]-4-nitrobenzene |
InChI |
InChI=1S/C16H15NO3/c1-2-20-16-11-7-14(8-12-16)4-3-13-5-9-15(10-6-13)17(18)19/h3-12H,2H2,1H3 |
Clave InChI |
OMQWWRBNFWPIRR-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


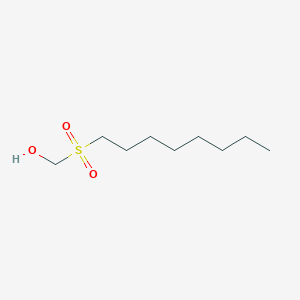


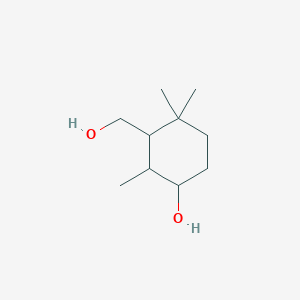
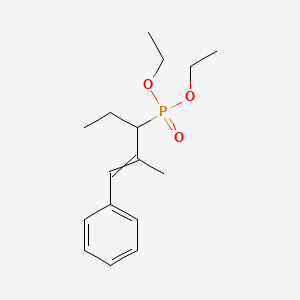
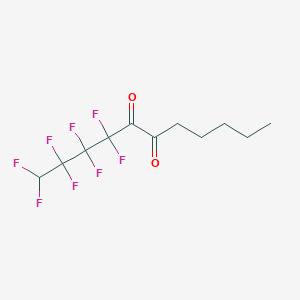
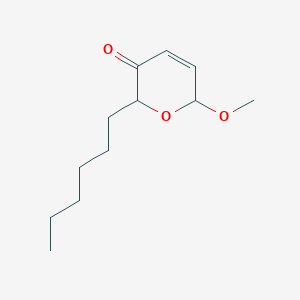



![4-Methylspiro[5.5]undec-3-en-2-one](/img/structure/B14516214.png)
![Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14516221.png)
![2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate](/img/structure/B14516228.png)

